N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo bromination and fluorination reactions to introduce the bromo and fluoro groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl substituents.
Cyclization Reactions: The formation of the pyrazolo[3,4-b]pyridine ring involves cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized to enhance their biological activity.
Scientific Research Applications
N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound is used to investigate signal transduction pathways and cellular processes.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N4-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-CHLOROBENZAMIDE
- 2-BROMO-4-FLUOROACETANILIDE
- 5-FLUORO-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE
Uniqueness
N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromo and fluoro groups on the phenyl ring, along with the pyrazolo[3,4-b]pyridine core, makes it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C20H14BrFN4O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14BrFN4O/c1-26-19-15(11-23-26)14(10-18(24-19)12-5-3-2-4-6-12)20(27)25-17-8-7-13(21)9-16(17)22/h2-11H,1H3,(H,25,27) |
InChI Key |
IFDRTXNAFKGUCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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